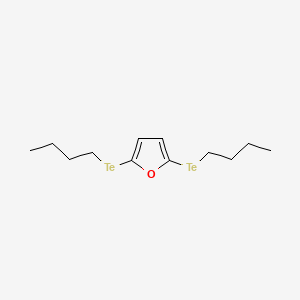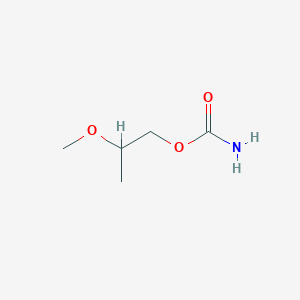
2-Methoxypropyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxypropyl carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. The unique structure of this compound, which includes a methoxypropyl group attached to the carbamate moiety, imparts specific chemical properties that make it valuable in different scientific and industrial contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methoxypropyl carbamate can be synthesized through several methods. One common approach involves the reaction of methoxypropylamine with carbon dioxide in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of the carbamate ester. Another method involves the reaction of methoxypropyl alcohol with an isocyanate, such as methyl isocyanate, to form the desired carbamate.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous synthesis processes. For example, the reaction of carbon dioxide with methoxypropylamine can be carried out in a continuous flow reactor, which allows for efficient and scalable production. The use of catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, can enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxypropyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Methoxypropyl carbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-methoxypropyl carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to therapeutic effects. For example, carbamate-based drugs can inhibit cholinesterase enzymes, which play a role in neurotransmission .
Comparación Con Compuestos Similares
Ethyl carbamate: Used in the synthesis of pharmaceuticals and as a solvent.
Methyl carbamate: Commonly used in the production of pesticides and herbicides.
Phenyl carbamate: Utilized in the synthesis of polymers and as a stabilizer in various formulations.
Uniqueness: 2-Methoxypropyl carbamate stands out due to its specific methoxypropyl group, which imparts unique chemical properties. This group enhances the compound’s solubility, stability, and reactivity, making it suitable for a wide range of applications. Additionally, the compound’s ability to form stable carbamate-enzyme complexes makes it valuable in medicinal chemistry and drug design .
Propiedades
Fórmula molecular |
C5H11NO3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
2-methoxypropyl carbamate |
InChI |
InChI=1S/C5H11NO3/c1-4(8-2)3-9-5(6)7/h4H,3H2,1-2H3,(H2,6,7) |
Clave InChI |
SCJASEYFWGAZAT-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)
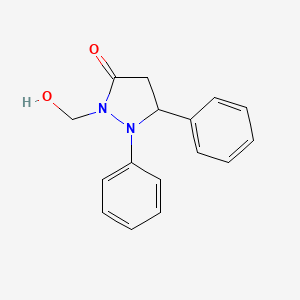
![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)
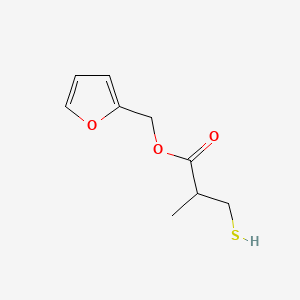

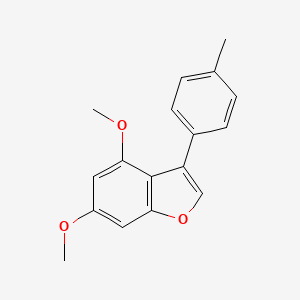

![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)

![N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine](/img/structure/B12902805.png)
![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
